4-iodo-3-methoxy-5-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-3-methoxy-5-nitrobenzoic acid is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of an iodine atom, a methoxy group, and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-3-methoxy-5-nitrobenzoic acid typically involves multiple steps, starting from a suitable benzoic acid derivative. One common method includes the nitration of a methoxybenzoic acid to introduce the nitro group, followed by iodination to attach the iodine atom. The reaction conditions for these steps often involve the use of strong acids like sulfuric acid for nitration and iodine or iodinating agents for the iodination step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and purification methods would be tailored to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-iodo-3-methoxy-5-nitrobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Major Products Formed
Substitution: Products with different substituents replacing the iodine atom.
Reduction: 4-iodo-3-methoxy-5-aminobenzoic acid.
Oxidation: 4-iodo-3-hydroxy-5-nitrobenzoic acid.
Scientific Research Applications
4-iodo-3-methoxy-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-iodo-3-methoxy-5-nitrobenzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the iodine atom can facilitate halogen bonding interactions. The methoxy group can influence the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 4-iodo-3-methoxybenzoic acid
- 4-iodo-5-nitrobenzoic acid
- 3-methoxy-5-nitrobenzoic acid
Uniqueness
4-iodo-3-methoxy-5-nitrobenzoic acid is unique due to the combination of its substituents. The presence of both an electron-withdrawing nitro group and an electron-donating methoxy group on the aromatic ring creates a unique electronic environment. This makes the compound particularly useful in studies involving electronic effects on chemical reactivity and interactions .
Properties
CAS No. |
2386444-44-4 |
---|---|
Molecular Formula |
C8H6INO5 |
Molecular Weight |
323 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.